Physicochemical Differentiation: Balanced Lipophilicity and Hydrogen Bonding Capacity
Ethyl imidazo[1,2-a]pyrimidine-3-carboxylate exhibits a calculated XLogP3-AA of 1.7, positioning it within the optimal lipophilicity range for oral bioavailability and CNS penetration, compared to more lipophilic analogs such as 2-(2,5-dimethylphenyl)imidazo[1,2-a]pyrimidine (logP = 3.39) [1]. This moderate lipophilicity, combined with a hydrogen bond acceptor count of 4, suggests superior aqueous solubility and reduced non-specific binding relative to highly lipophilic derivatives [1]. The compound's pKa of 2.70±0.30 indicates a weakly basic character, which may influence its ionization state and permeability across biological membranes at physiological pH, distinguishing it from more basic imidazopyrimidine analogs .
| Evidence Dimension | Lipophilicity (XLogP3-AA / logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.7 |
| Comparator Or Baseline | 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine: logP = 3.39 |
| Quantified Difference | Difference of 1.69 log units (lower lipophilicity) |
| Conditions | Computed property; PubChem XLogP3 3.0 and ACD/LogP |
Why This Matters
The balanced lipophilicity directly impacts solubility and permeability, making this compound a more versatile starting point for hit-to-lead optimization compared to highly lipophilic analogs that may suffer from poor solubility and promiscuous binding.
- [1] PubChem. (2026). Ethyl imidazo[1,2-a]pyrimidine-3-carboxylate. PubChem CID 326099. View Source
